molecular formula C24H18ClN5O B11575584 4-chloro-N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide

4-chloro-N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide

Cat. No.: B11575584
M. Wt: 427.9 g/mol
InChI Key: QDXGRMJRVUESAJ-UHFFFAOYSA-N
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Description

4-chloro-N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a triazolo[3,4-a]phthalazine moiety, a phenyl ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[3,4-a]phthalazine derivatives: These compounds share the triazolo[3,4-a]phthalazine core and exhibit similar biological activities.

    Benzamide derivatives: Compounds with a benzamide group that have been studied for their therapeutic potential.

Uniqueness

4-chloro-N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H18ClN5O

Molecular Weight

427.9 g/mol

IUPAC Name

4-chloro-N-[2-methyl-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide

InChI

InChI=1S/C24H18ClN5O/c1-14-7-8-17(13-21(14)26-24(31)16-9-11-18(25)12-10-16)22-27-28-23-20-6-4-3-5-19(20)15(2)29-30(22)23/h3-13H,1-2H3,(H,26,31)

InChI Key

QDXGRMJRVUESAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C)NC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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